molecular formula C11H13NO5 B6148765 (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid CAS No. 42491-80-5

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

Cat. No. B6148765
CAS RN: 42491-80-5
M. Wt: 239.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, also known as (2R)-3-benzyloxy-2-hydroxypropanoic acid, is a naturally occurring organic compound. It is an essential amino acid that plays an important role in many biochemical pathways, including the regulation of metabolism, energy production, and cell growth. It is also involved in the regulation of gene expression and the production of proteins. This compound is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, biodegradable polymers, and other materials.

Scientific Research Applications

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, biodegradable polymers, and other materials. It is also used in the synthesis of peptides and proteins, as well as in the development of new drugs and treatments for various diseases. Additionally, this compound is used in the study of metabolic pathways and the regulation of gene expression.

Mechanism of Action

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is involved in the regulation of metabolic pathways and the production of proteins. It is believed to act as a substrate for the enzyme, acetyl-CoA carboxylase, which catalyzes the formation of acetyl-CoA from acetate and CoA. Acetyl-CoA is an important molecule involved in the production of energy and fatty acids. Additionally, this compound is believed to be involved in the regulation of gene expression, by binding to specific DNA sequences and modulating the activity of certain genes.
Biochemical and Physiological Effects
(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid has a variety of biochemical and physiological effects. It is involved in the regulation of metabolism, energy production, and cell growth. It is also involved in the regulation of gene expression and the production of proteins. Additionally, this compound is believed to play a role in the regulation of the immune system, as well as in the development and maintenance of healthy skin and hair.

Advantages and Limitations for Lab Experiments

The use of (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid in lab experiments has several advantages. It is a naturally occurring compound, so it is readily available and cost-effective. Additionally, it is relatively easy to synthesize, and the reaction yields are typically high. The main limitation of this compound is its toxicity; it is known to be toxic to humans and animals in high doses, so it must be handled with care.

Future Directions

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid has a wide range of potential future applications. Further research could be conducted to explore its role in the regulation of gene expression and the production of proteins. Additionally, further research could be conducted to explore its potential applications in the synthesis of drugs, biodegradable polymers, and other materials. Additionally, further research could be conducted to explore its potential role in the regulation of the immune system, as well as in the development and maintenance of healthy skin and hair. Finally, further research could be conducted to explore its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid can be achieved through a variety of methods. The most commonly used method is the reaction of benzyloxycarbonyl chloride with 2-hydroxypropanoic acid in the presence of a base, such as potassium carbonate. This reaction produces the desired product in high yield. Other methods of synthesis include the reaction of 2-hydroxypropanoic acid with benzyloxycarbonyl chloride in the presence of a catalyst, such as palladium chloride, or the reaction of benzyloxycarbonyl chloride with 2-hydroxypropanoic acid in the presence of a strong base, such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid involves the protection of the hydroxyl group, followed by the coupling of the protected amino acid with benzyl chloroformate. The benzyl group is then removed to yield the final product.", "Starting Materials": [ "L-serine", "benzyl chloroformate", "triethylamine", "dichloromethane", "diisopropylethylamine", "N,N-dimethylformamide", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "L-serine is protected with benzyl chloroformate in the presence of triethylamine and dichloromethane.", "The protected amino acid is then coupled with benzyl chloroformate in the presence of diisopropylethylamine and N,N-dimethylformamide.", "The benzyl group is removed with hydrochloric acid in methanol.", "The product is purified by precipitation with sodium hydroxide and water." ] }

CAS RN

42491-80-5

Product Name

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

Molecular Formula

C11H13NO5

Molecular Weight

239.2

Purity

0

Origin of Product

United States

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